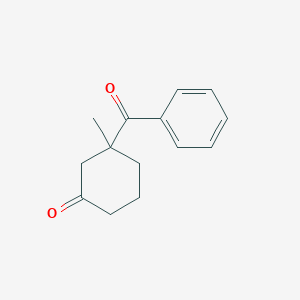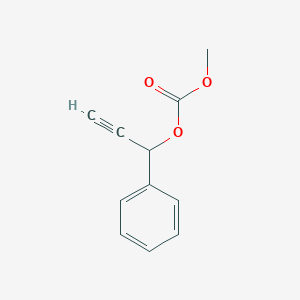![molecular formula C11H13N3O2 B14323533 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol CAS No. 106984-03-6](/img/structure/B14323533.png)
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is a compound that features both an imidazole ring and a benzene ring with hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde . Another method involves the cyclization of amido-nitriles under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, often utilizing catalysts and specific reaction conditions to increase yield and purity. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and other biochemical pathways . The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with similar chemical properties.
Benzimidazole: Contains an additional benzene ring fused to the imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol is unique due to the presence of both an imidazole ring and hydroxyl-substituted benzene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
106984-03-6 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-[2-(1H-imidazol-5-yl)ethylamino]benzene-1,4-diol |
InChI |
InChI=1S/C11H13N3O2/c15-9-1-2-11(16)10(5-9)13-4-3-8-6-12-7-14-8/h1-2,5-7,13,15-16H,3-4H2,(H,12,14) |
InChI-Schlüssel |
GDPNTSJRIVUSBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)NCCC2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)

![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)



![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)

![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

